molecular formula C13H18BrNO2 B2899028 tert-Butyl 3-(1-bromoethyl)phenylcarbamate CAS No. 1404431-85-1

tert-Butyl 3-(1-bromoethyl)phenylcarbamate

Cat. No.: B2899028
CAS No.: 1404431-85-1
M. Wt: 300.196
InChI Key: SJPOOLAFEPROOO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-bromoethyl)phenylcarbamate: is an organic compound with the molecular formula C13H18BrNO2 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-bromoethyl)phenylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(1-bromoethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(1-bromoethyl)phenylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions. These reactions are usually conducted in acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Reactions: Products include tert-butyl 3-(hydroxyethyl)phenylcarbamate and tert-butyl 3-(aminoethyl)phenylcarbamate.

    Oxidation Reactions: Products include this compound oxides.

    Reduction Reactions: Products include this compound reduced derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(1-bromoethyl)phenylcarbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated organic compounds on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: In medicine, this compound is used in the development of new drugs. It serves as a building block for the synthesis of various pharmacologically active compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-bromoethyl)phenylcarbamate involves its interaction with specific molecular targets in biological systems. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition or activation of these biomolecules. The compound can also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

  • tert-Butyl 3-(bromomethyl)phenylcarbamate
  • tert-Butyl 3-(hydroxymethyl)phenylcarbamate
  • tert-Butyl bromoacetate

Comparison: tert-Butyl 3-(1-bromoethyl)phenylcarbamate is unique due to the presence of the 1-bromoethyl group, which imparts specific reactivity and properties to the compound. Compared to tert-Butyl 3-(bromomethyl)phenylcarbamate, it has a different substitution pattern on the phenyl ring, leading to different chemical and biological activities. tert-Butyl 3-(hydroxymethyl)phenylcarbamate has a hydroxyl group instead of a bromine atom, resulting in different reactivity and applications. tert-Butyl bromoacetate is a simpler compound with a bromoacetate group, used in different types of chemical reactions .

Properties

IUPAC Name

tert-butyl N-[3-(1-bromoethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9(14)10-6-5-7-11(8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPOOLAFEPROOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-(1-hydroxyethyl)phenylcarbamate (5.8 g, 24.44 mmol) in CH2Cl2 (30 mL) and THF (20 mL) at 0° C. was added tribromophosphine (1 M solution in CH2Cl2, 24.44 mL, 24.44 mmol). The reaction was stirred at 0-10° C. for 1.5 h and then quenched with water. The mixture was extracted with CH2Cl2. The organic layer was washed with saturated NaHCO3 and brine, dried over anhydrous MgSO4, filtered and concentrated to afford the title compound (5.7 g, 78% yield) as a colorless oil. LCMS, [M+Na]+=322.1.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
24.44 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
78%

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